
(R)-alpha-Methylphenylalanine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecular formula C10H15NO3 represents several compounds, including tenuazonic acid and ethylnorepinephrine . These compounds have diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds with the molecular formula C10H15NO3 can vary depending on the specific compound. For example, the preparation of tenuazonic acid involves the reaction of 3-acetyl-4-hydroxy-5-sec-butyl-1,5-dihydro-2H-pyrrol-2-one with appropriate reagents under controlled conditions . Similarly, ethylnorepinephrine can be synthesized by reacting 3,4-dihydroxyphenylacetone with ethylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the industrial synthesis of tenuazonic acid may involve fermentation processes using specific strains of microorganisms .
Chemical Reactions Analysis
Types of Reactions
Compounds with the molecular formula C10H15NO3 undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific compound and reaction conditions. For example, oxidation of ethylnorepinephrine can yield ethylnorepinephrine oxide , while reduction can produce ethylnorepinephrine alcohol .
Scientific Research Applications
Compounds with the molecular formula C10H15NO3 have numerous scientific research applications:
Mechanism of Action
The mechanism of action of these compounds varies depending on their specific structure and target. For example, ethylnorepinephrine exerts its effects by binding to adrenergic receptors, leading to the activation of intracellular signaling pathways that result in bronchodilation . The molecular targets and pathways involved include G protein-coupled receptors and cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to those with the molecular formula C10H15NO3 include:
- 2-Carbomethoxytropinone
- Desglymidodrine
- Dioxifedrine
- Metanephrine
- 2,4,5-Trihydroxymethamphetamine
Uniqueness
The uniqueness of these compounds lies in their specific chemical structures and functional groups, which confer distinct chemical and biological properties. For instance, tenuazonic acid has a unique pyrrolidone ring structure that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m1./s1 |
InChI Key |
XFFWSMJVNXSYRC-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)N.O |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)
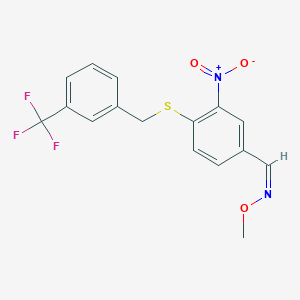

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
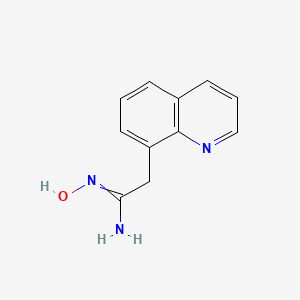
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
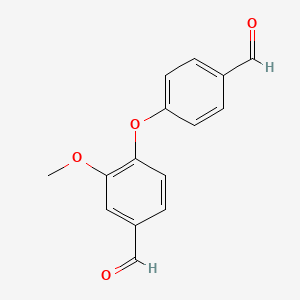
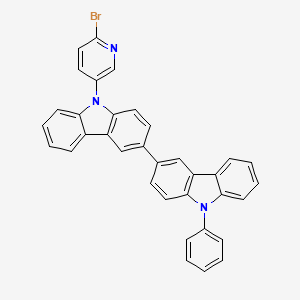
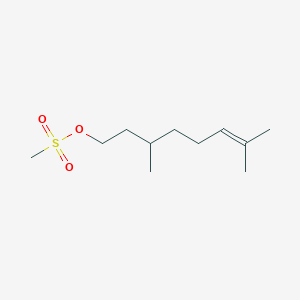
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
